synthesis of Methyl 5-deoxy-2,3-O-isopropylidene-beta-D-ribofuranoside
synthesis of Methyl 5-deoxy-2,3-O-isopropylidene-beta-D-ribofuranoside
An In-Depth Technical Guide to the Synthesis of Methyl 5-deoxy-2,3-O-isopropylidene-beta-D-ribofuranoside
Authored by a Senior Application Scientist
This guide provides a comprehensive overview and a detailed protocol for the , a crucial building block in the development of various nucleoside analogues used as therapeutic agents. This document is intended for researchers, chemists, and professionals in the field of drug development and carbohydrate chemistry, offering both the theoretical underpinnings and practical, field-proven methodologies.
Strategic Overview: The Chemical Blueprint
The from a common starting material like D-ribose is a classic example of strategic functional group manipulation in carbohydrate chemistry. Carbohydrates are densely functionalized, presenting a significant challenge in achieving regioselectivity.[1] Therefore, a robust protecting group strategy is not merely a preliminary step but the cornerstone of the entire synthesis.[2]
The overall strategy is a three-stage process:
-
Selective Protection: The initial challenge is to differentiate the multiple hydroxyl groups of D-ribose. The synthesis commences by forming a methyl glycoside at the anomeric C1 position and simultaneously protecting the cis-diols at C2 and C3 with an isopropylidene group (an acetonide). This dual protection is efficient and leaves the primary hydroxyl group at C5 as the sole reactive site for subsequent modification.
-
Activation of the C5 Hydroxyl Group: The hydroxyl group is a poor leaving group for nucleophilic substitution. To facilitate its removal, it must be converted into a good leaving group. This is achieved by sulfonylation, typically forming a tosylate or mesylate ester. This "activation" step makes the C5 carbon susceptible to nucleophilic attack.[3]
-
Reductive Deoxygenation: This is the key transformation where the C5-oxygen bond is cleaved and replaced with a C5-hydrogen bond. The activated sulfonate ester is displaced by a hydride ion (H⁻) from a reducing agent in a classic Sₙ2 reaction, yielding the desired 5-deoxy product.[4][5]
This logical sequence ensures high selectivity and yield, transforming a readily available sugar into a high-value synthetic intermediate.
Visualizing the Synthetic Pathway
The following diagrams illustrate the chemical transformations and the overall experimental workflow.
Caption: Overall reaction pathway for the synthesis.
Caption: High-level experimental workflow.
Detailed Experimental Protocols
The protocols described herein are designed for high yield and scalability, based on established and verified methods.[4][6]
Step 1: Synthesis of Methyl 2,3-O-isopropylidene-β-D-ribofuranoside (2)
-
Causality: This one-pot reaction achieves two crucial transformations. Methanol in the presence of an acid catalyst forms the methyl glycoside, primarily favoring the more stable β-anomer. Acetone concurrently reacts with the cis-hydroxyl groups at C2 and C3 to form a thermodynamically stable five-membered isopropylidene ketal.[3][7] Tin(II) chloride is an effective Lewis acid catalyst for this process.[8]
| Reagent/Material | Molar Eq. | MW ( g/mol ) | Sample Amount | Notes |
| D-Ribose (1) | 1.0 | 150.13 | 15.0 g | Starting material |
| Acetone | - | 58.08 | 300 mL | Reagent and solvent |
| Methanol | - | 32.04 | 50 mL | Reagent and solvent |
| Tin(II) chloride dihydrate | 0.05 | 225.63 | 1.13 g | Lewis acid catalyst |
| Sulfuric acid, concentrated | catalytic | 98.08 | ~0.5 mL | Co-catalyst |
| Triethylamine | - | 101.19 | As needed | For neutralization |
Procedure:
-
Suspend D-ribose (15.0 g) in acetone (300 mL) in a 500 mL round-bottom flask equipped with a magnetic stirrer.
-
To the stirred suspension, add methanol (50 mL), followed by tin(II) chloride dihydrate (1.13 g).
-
Cool the mixture in an ice bath to 0-5 °C. Slowly add concentrated sulfuric acid (~0.5 mL) dropwise.
-
Remove the ice bath and allow the reaction to stir at room temperature for 18-24 hours. The suspension should gradually become a clear solution.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) (Eluent: 1:1 Ethyl Acetate/Hexane).
-
Once the starting material is consumed, cool the reaction mixture in an ice bath and neutralize the acid by slowly adding triethylamine until the pH is ~7-8.
-
Concentrate the mixture under reduced pressure to obtain a thick syrup.
-
Redissolve the residue in ethyl acetate (200 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product 2 as a pale yellow oil. This is often used in the next step without further purification.
-
Typical Yield: ~85-95% crude.
-
Step 2: Synthesis of Methyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranoside (3)
-
Causality: The primary hydroxyl group at C5 is sterically more accessible and electronically more reactive than the other hydroxyls (which are protected), allowing for highly selective tosylation. Pyridine serves as both the solvent and the base to neutralize the HCl generated during the reaction, driving it to completion.[7]
| Reagent/Material | Molar Eq. | MW ( g/mol ) | Sample Amount | Notes |
| Crude Intermediate 2 | 1.0 | 204.22 | ~17.4 g | From Step 1 |
| Anhydrous Pyridine | - | 79.10 | 100 mL | Solvent and base |
| p-Toluenesulfonyl chloride (TsCl) | 1.5 | 190.65 | 24.3 g | Tosylating agent |
Procedure:
-
Dissolve the crude Methyl 2,3-O-isopropylidene-β-D-ribofuranoside (2) in anhydrous pyridine (100 mL) in a flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add p-toluenesulfonyl chloride (TsCl) portion-wise over 20 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction at 0-5 °C for 16 hours.
-
Monitor the reaction by TLC (Eluent: 3:7 Ethyl Acetate/Hexane) until intermediate 2 is consumed.
-
Quench the reaction by slowly adding cold water (20 mL).
-
Extract the mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash sequentially with 1M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the tosylated product 3 , typically as a white solid or viscous oil.
-
Typical Yield: ~90-98% from 2 .
-
Step 3: Synthesis of Methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside (4)
-
Causality: This is a nucleophilic substitution (Sₙ2) reaction. The tosylate is an excellent leaving group. A hydride reagent, such as sodium borohydride, provides the nucleophilic hydride (H⁻) that attacks the electrophilic C5 carbon, displacing the tosylate group to form the C-H bond.[4][5] Solvents like HMPA or DMF are often used to facilitate this reduction.[6]
| Reagent/Material | Molar Eq. | MW ( g/mol ) | Sample Amount | Notes |
| Intermediate 3 | 1.0 | 358.41 | ~30.5 g | From Step 2 |
| Sodium borohydride (NaBH₄) | 4.0 | 37.83 | 4.2 g | Reducing agent |
| N,N-Dimethylformamide (DMF) | - | 73.09 | 150 mL | Anhydrous solvent |
Procedure:
-
Dissolve the tosylated intermediate 3 in anhydrous DMF (150 mL) under a nitrogen atmosphere.
-
Add sodium borohydride (NaBH₄) in portions to the solution.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC (Eluent: 2:8 Ethyl Acetate/Hexane).
-
After completion, cool the reaction to room temperature and then place it in an ice bath.
-
Carefully quench the reaction by the slow, dropwise addition of water to decompose excess NaBH₄.
-
Extract the product into diethyl ether or ethyl acetate (3 x 100 mL).
-
Wash the combined organic extracts thoroughly with water to remove DMF, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting crude oil by silica gel column chromatography to obtain the final product 4 as a clear oil.
-
Typical Yield: ~75-85% from 3 .
-
Overall Yield from D-Ribose: Approximately 56-70%.[4]
-
Concluding Remarks
The is a foundational multi-step process in medicinal chemistry. Mastery of this sequence provides access to a versatile chiral building block essential for creating modified nucleosides with potential antiviral or antitumor properties. The logic of protection, activation, and displacement is a powerful paradigm that extends far beyond this specific target, representing a core competency in modern organic synthesis.[9] Each step, from the choice of protecting group to the final reductive cleavage, is a deliberate decision rooted in the fundamental principles of chemical reactivity.
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